1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Vue d'ensemble

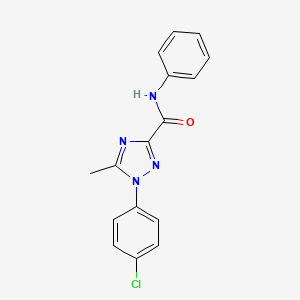

Description

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring

Mécanisme D'action

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production .

Biochemical Pathways

Similar compounds like paclobutrazol affect the isoprenoid pathway and alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds like dq amide derivatives have been reported to have improved kinetic solubilities compared to their parent compounds and are metabolically stable in vitro .

Result of Action

Similar compounds like pyrazole derivatives have been reported to display superior antipromastigote activity and better inhibition effects againstPlasmodium berghei .

Action Environment

Similar compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .

Méthodes De Préparation

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, the reaction between 4-chlorobenzohydrazide and methyl isocyanate can yield the desired triazole ring.

Substitution Reactions: The introduction of the chlorophenyl and phenyl groups can be achieved through substitution reactions. For example, the reaction of the triazole intermediate with 4-chlorobenzoyl chloride and phenyl isocyanate can introduce the respective substituents.

Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Solvent selection and purification steps are also crucial in large-scale synthesis.

Analyse Des Réactions Chimiques

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring. Common reagents for these reactions include halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.

Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other industrial products.

Comparaison Avec Des Composés Similaires

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

1-(4-chlorophenyl)-1H-pyrrole: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure. It may exhibit different biological activities and chemical reactivity.

5-(4-chlorophenyl)-1,3,4-oxadiazole: This compound contains a similar chlorophenyl group but has an oxadiazole ring instead of a triazole ring. It may have distinct applications and properties.

4-chlorophenyl-1H-imidazole: This compound features the chlorophenyl group and an imidazole ring. It may be used in different medicinal and industrial applications compared to the triazole derivative.

The uniqueness of this compound lies in its specific combination of substituents and the triazole ring, which confer distinct chemical and biological properties.

Activité Biologique

The compound 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C17H12ClN5O

- Molecular Weight : 344.76 g/mol

- IUPAC Name : this compound

The presence of the triazole ring is crucial for its biological activity, as it interacts with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.12 - 1.95 µg/mL |

| Staphylococcus aureus | 0.25 - 2.00 µg/mL |

| Bacillus subtilis | 0.50 - 2.50 µg/mL |

In a study by Mermer et al., compounds similar to this triazole demonstrated excellent activity against E. coli, S. aureus, and other pathogens with MIC values ranging from 0.12 to 1.95 µg/mL . The introduction of halogen substituents (like chlorine) has been shown to enhance antibacterial activity by increasing lipophilicity and bioavailability .

Antifungal Activity

The antifungal properties of triazoles are well-documented. The compound's structure allows it to inhibit fungal cell growth effectively:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 - 2.0 |

| Aspergillus niger | 1.0 - 3.0 |

Triazoles act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . Studies have shown that compounds with similar structures can significantly inhibit fungal growth.

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have yielded promising results:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 2.8 |

The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity . The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with enzymes involved in key metabolic pathways.

- DNA Interaction : Molecular docking studies suggest that this compound can bind effectively to DNA gyrase, inhibiting bacterial replication .

- Cell Membrane Disruption : By affecting ergosterol synthesis in fungi, it compromises membrane integrity.

Case Studies

Several studies have investigated the efficacy of triazole derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a related triazole resulted in a significant reduction in infection rates compared to standard antibiotics .

- Antifungal Treatment : Another study evaluated the use of triazole compounds in immunocompromised patients suffering from fungal infections, demonstrating improved outcomes when combined with conventional antifungal therapies .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-5-methyl-N-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOKKDNPZOSSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601159270 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321431-18-9 | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321431-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.